molecular formula C17H16N2OS B10817145 2-(Benzylthio)-6-methoxy-4-methylquinazoline

2-(Benzylthio)-6-methoxy-4-methylquinazoline

Cat. No.: B10817145
M. Wt: 296.4 g/mol
InChI Key: LVBNIVRKMJLXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-6-methoxy-4-methylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the benzylthio group and methoxy substituent in this compound enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-6-methoxy-4-methylquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminobenzylthiol and 2,6-dimethoxy-4-methylbenzaldehyde.

    Condensation Reaction: The 2-aminobenzylthiol undergoes a condensation reaction with 2,6-dimethoxy-4-methylbenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic conditions to form the quinazoline ring structure.

    Final Product: The final product, this compound, is obtained after purification, typically through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-6-methoxy-4-methylquinazoline can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylthio)-6-methoxy-4-methylquinazoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a probe to study the interactions of quinazoline derivatives with biological targets.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)quinazoline: Lacks the methoxy and methyl groups, which may affect its biological activity.

    6-Methoxy-4-methylquinazoline: Lacks the benzylthio group, which may reduce its reactivity and potential biological effects.

    2-(Benzylthio)-4-methylquinazoline: Similar structure but without the methoxy group, which may alter its chemical properties.

Uniqueness

2-(Benzylthio)-6-methoxy-4-methylquinazoline is unique due to the combination of the benzylthio, methoxy, and methyl groups, which collectively enhance its chemical reactivity and potential biological activities. This unique structure allows it to interact with multiple molecular targets and exhibit diverse biological effects.

Properties

IUPAC Name

2-benzylsulfanyl-6-methoxy-4-methylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-15-10-14(20-2)8-9-16(15)19-17(18-12)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBNIVRKMJLXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.